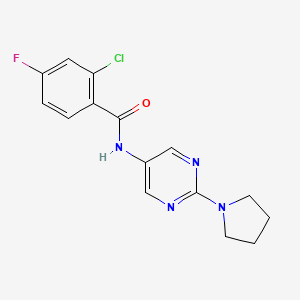

2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

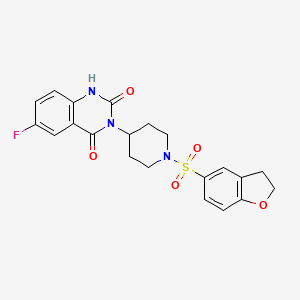

This compound is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide . It is used alone or mixed with glyphosate for rapid control of many dicotyledonous weeds by pre-plant and pre-emergence applications to a wide range of food crops .

Synthesis Analysis

The key step in the preparation of Saflufenacil involved the reaction between a substituted aniline and an oxazinone . 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one were heated in acetic acid to form the ring systems of the herbicide in over 90% yield, with further standard chemical transformations to generate the final product .Molecular Structure Analysis

The molecular structure of this compound is confirmed by single crystal X-ray diffraction studies . The compound crystallizes in monoclinic space group P 2 1 / c .Chemical Reactions Analysis

The compound is synthesized by a reaction between a substituted aniline and an oxazinone . The reaction was monitored by TLC analysis until the starting material disappears completely .Physical And Chemical Properties Analysis

The compound has a molar mass of 500.85 g·mol −1 . It has a density of 1.595 g/mL and a melting point of 189.9 °C . It is soluble in water at 2100 mg/L (20 °C) .Wissenschaftliche Forschungsanwendungen

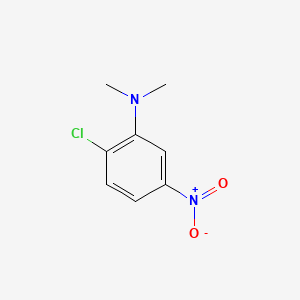

- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Compound 7e also showed promising activity .

- Research Focus : Derivatives of N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide were designed and evaluated for antifungal activity against various pathogens, including Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea .

- Activity : This compound demonstrated anti-inflammatory and analgesic effects, along with a favorable ulcerogenic index .

- Example : SAR investigations revealed that N’-substituted pyrrolidine derivatives exhibited antibacterial activity, with varying substituents affecting potency .

Anti-Tubercular Activity

Antifungal Potential

Anti-Inflammatory and Analgesic Properties

Scaffold for Novel Drug Design

Cell Viability Assessment

Wirkmechanismus

Target of Action

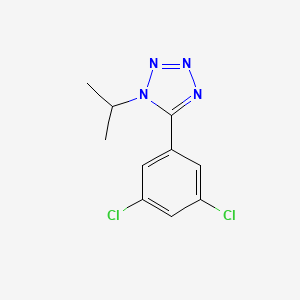

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, often involving the formation of a complex that alters the function of the target .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways due to their wide range of targets .

Pharmacokinetics

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can potentially impact the bioavailability of the compound.

Result of Action

It’s known that pyrrolidine derivatives have antioxidative and antibacterial properties and can influence cell cycle .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Safety and Hazards

Zukünftige Richtungen

The compound is registered for use in the United States, where the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the Food Quality Protection Act (FQPA) and the Pesticide Registration Improvement Act (PRIA) . It is also used in Australia and other countries .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O/c16-13-7-10(17)3-4-12(13)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHGGWUDRSDBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)